Regioisomeric Substitution Position: Ortho-2-yl vs. Para-4-yl Biphenyl Topology and Synthetic Route Implications
The ortho-biphenyl (2-yl) substitution in the target compound creates a sterically encumbered environment around the α-carbon relative to the widely used para-4-yl isomer (CAS 1260608-69-2) . In NEP inhibitor synthesis, the biphenyl-4-yl isomers are the canonical intermediates for sacubitril; however, the ortho-2-yl substitution can offer distinct advantages in synthesizing analogs with altered P1' pocket binding geometries or when a non-linear molecular axis is desired [1]. Commercial datasheets for the para-4-yl (R)-isomer report a purity specification of 98% (HPLC) with a molecular weight of 355.4 g/mol . The ortho-2-yl isomer possesses the same molecular formula but presents different chromatographic retention behavior due to altered molecular shape, providing an orthogonal synthetic entry point when para-substituted intermediates are synthetically inaccessible or produce undesired byproducts.
| Evidence Dimension | Biphenyl substitution position and molecular topology |
|---|---|
| Target Compound Data | Biphenyl-2-yl (ortho) substitution; MW 355.43; C21H25NO4 |
| Comparator Or Baseline | (R)-3-([1,1'-Biphenyl]-4-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid (CAS 1260608-69-2); MW 355.4; purity 98% |
| Quantified Difference | Identical molecular formula; difference in 3D molecular shape (ortho vs. para phenyl ring orientation); distinct chromatographic retention; no direct comparative bioactivity data available from primary literature. |
| Conditions | Structural and topological comparison based on commercial product specifications |
Why This Matters
Procurement of the ortho-2-yl isomer rather than the para-4-yl isomer is essential when the target molecule requires an angular rather than linear biphenyl axis, which can be decisive for achieving the desired binding pose in structure-based drug design.
- [1] Ksander, G. M.; Ghai, R. D.; deJesus, R.; et al. Dicarboxylic Acid Dipeptide Neutral Endopeptidase Inhibitors. J. Med. Chem. 1995, 38, 1689–1700. View Source
